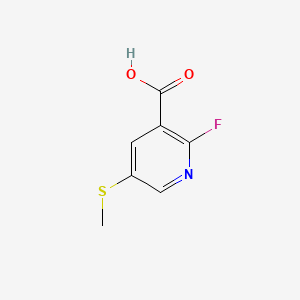

2-Fluoro-5-(methylthio)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-(methylthio)nicotinic acid is an organic compound with the molecular formula C7H6FNO2S and a molecular weight of 187.19 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a methylthio group

Métodos De Preparación

The synthesis of 2-Fluoro-5-(methylthio)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of fluorinating agents and thiolating reagents under controlled temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

2-Fluoro-5-(methylthio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Fluoro-5-(methylthio)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving nicotinic acid derivatives.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methylthio groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Fluoro-5-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

Picolinic acid: A derivative with a carboxylic acid group at the 2-position.

Nicotinic acid: A derivative with a carboxylic acid group at the 3-position.

Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position. The uniqueness of this compound lies in the presence of both the fluorine and methylthio groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Fluoro-5-(methylthio)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure :

- IUPAC Name : this compound

- Molecular Formula : C₇H₈FNO₂S

- CAS Number : 2586127-05-9

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the modulation of G protein-coupled receptors (GPCRs) and its potential role as an anti-inflammatory agent.

-

GPCR Modulation :

- The compound has been studied for its ability to act as an antagonist for chemokine receptors such as CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. In vitro studies have shown that it can inhibit CXCL1-induced intracellular calcium flux in human polymorphonuclear leukocytes (PMNs), indicating its potential as a therapeutic agent in inflammatory diseases .

-

Antiproliferative Activity :

- Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, highlighting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of the fluorine atom and the methylthio group significantly enhances the compound's biological activity. Variations in these substituents can lead to changes in receptor binding affinity and selectivity .

- Comparative Analysis : In a study comparing various nicotinic acid derivatives, this compound displayed superior activity compared to other analogs lacking these specific modifications .

Case Studies and Experimental Findings

-

In Vitro Studies :

- A series of experiments evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 0.15 to 0.38 μM for different cell lines .

- Mechanistic Insights :

Summary Table of Biological Activities

Propiedades

Fórmula molecular |

C7H6FNO2S |

|---|---|

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |

Clave InChI |

NYRJLFGZGMUEMR-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC(=C(N=C1)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.